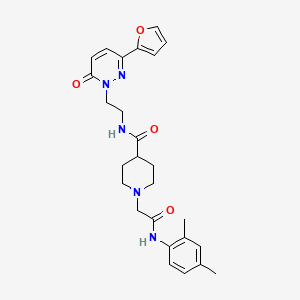

![molecular formula C13H10N2OS2 B2559151 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine CAS No. 383146-99-4](/img/structure/B2559151.png)

2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines has been reported in the literature . The methods involve the use of 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. Heating these compounds with MeONa at reflux in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines have been studied . A novel route for the synthesis of 2-monosubstituted pyrido[2,3-d]pyrimidines has been reported, starting from the corresponding 2-halogeno- and 2-methylsulfanyl-pyrido[2,3-d]pyrimidine through a palladium-catalyzed cross-coupling .

科学的研究の応用

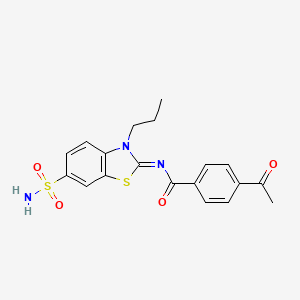

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research demonstrates the potency of thieno[2,3-d]pyrimidine derivatives as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds are synthesized with variations, including the methylsulfanyl group, to evaluate their inhibitory activities against human TS and DHFR, showing significant potential in cancer therapy due to their dual-targeting mechanism. The study reveals that certain analogs within this class exhibit remarkably low IC50 values, indicating strong inhibition against both targets, which is crucial for the development of effective anticancer drugs (Gangjee et al., 2008).

Synthesis of Anticancer Intermediates

Another study focuses on the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine, highlighting its importance as an intermediate in the creation of small molecule anticancer drugs. The work presents a rapid synthetic method for producing such compounds, which are crucial for the development of novel therapeutics aimed at combating cancer. The process involves several steps, including cyclization, chlorination, and nucleophilic substitution, resulting in a compound that could serve as a key precursor in the synthesis of targeted anticancer agents (Zhou et al., 2019).

Antiviral Activity

Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with modifications such as the methylsulfanyl group has uncovered antiviral activity against a range of viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV). These compounds provide insights into the design of new antiviral drugs that could offer therapeutic options for treating viral infections. The study emphasizes the chemical versatility of thieno[2,3-d]pyrimidine derivatives in generating pharmacologically active agents (Holý et al., 2002).

Fluorescence Properties for Bioimaging

The synthesis and solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, including those with a methylsulfanyl group, have been investigated for potential applications in bioimaging and molecular probes. This research opens up new avenues for utilizing such compounds in fluorescence-based techniques, aiding in the visualization of biological processes at the molecular level (Yokota et al., 2012).

Safety And Hazards

将来の方向性

Pyridopyrimidines, including “2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine”, offer a great practical potential in the search for new biologically active compounds . They exhibit a broad spectrum of biological activity, and their derivatives have been identified as inhibitors of various enzymes . This makes them promising candidates for the development of new drugs .

特性

IUPAC Name |

2-methylsulfanyl-4-phenoxythieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-17-13-14-11(10-7-8-18-12(10)15-13)16-9-5-3-2-4-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGKWHPKNXOILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C=CSC2=N1)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide](/img/structure/B2559076.png)

![3-[2-(1H-indol-3-yl)ethyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2559077.png)

![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2559082.png)

![2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile](/img/structure/B2559083.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2559084.png)

![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)

![ethyl 3-[(3-chloro-2-methylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2559089.png)